Product packaging for Chloropretadalafil(Cat. No.:CAS No. 171596-58-0)

Chloropretadalafil

Cat. No.: B3420110
CAS No.: 171596-58-0
M. Wt: 426.8 g/mol
InChI Key: JUKHNCNDFOAFLT-IIBYNOLFSA-N
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Description

Overview of Chloropretadalafil (B16198) within the Landscape of Phosphodiesterase Type 5 (PDE5) Inhibitor Analogues

This compound is classified as an analogue of tadalafil (B1681874), a well-known PDE5 inhibitor ontosight.aitcichemicals.commedkoo.com. Its chemical structure is characterized by the presence of a chlorine atom, which is a modification of the tadalafil molecule, specifically substituted on the acetyl moiety of the piperidine (B6355638) ring ontosight.ai. This structural alteration can influence the compound's pharmacokinetic and pharmacodynamic properties ontosight.ai. As a PDE5 inhibitor analogue, this compound's primary mechanism of action, by extension of its structural similarity to tadalafil, involves the inhibition of the phosphodiesterase type 5 enzyme . This inhibition leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, promoting smooth muscle relaxation and vasodilation, which are key to the therapeutic effects of PDE5 inhibitors wikipedia.orgnih.govnih.gov. The presence of chlorine in its structure is noted to potentially enhance potency and selectivity within the PDE5 inhibitor class .

Historical Context of its Identification in Research and Regulatory Science

The identification of this compound in research literature dates back to its reporting as an intermediate product in the synthesis of tadalafil medkoo.comsci-hub.stresearchgate.netscbt.com. Its synthesis was initially reported in a 2002 patent as an intermediate in PDE-5 inhibitor production . More recently, this compound has been identified in scientific literature through its detection as an adulterant in dietary supplements marketed for sexual performance enhancement researchgate.netnih.govnih.govnih.govresearchgate.net. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been instrumental in its detection and characterization in these complex matrices researchgate.netnih.govnih.govnih.gov. In regulatory science and forensic analysis, the identification of such analogues is crucial for quality control of consumer products and for understanding patterns of illicit drug adulteration researchgate.netnih.gov.

Academic Research Significance and Objectives for Comprehensive Characterization

Academic research concerning this compound serves multiple objectives. A primary significance lies in its role as a synthetic intermediate for tadalafil, making its study important for understanding and optimizing pharmaceutical manufacturing processes tcichemicals.commedkoo.comscbt.comcaymanchem.com. Furthermore, its identification in dietary supplements highlights the need for robust analytical methods for screening and quality control in the food and supplement industries researchgate.netnih.govnih.govnih.govresearchgate.netnih.govshimadzu.com.

The objectives for comprehensive characterization of this compound include:

Elucidating its precise pharmacological profile: While its mechanism is presumed to be similar to tadalafil, detailed studies are needed to confirm its specific PDE5 inhibitory activity, selectivity, and potential interactions ontosight.ai.

Developing and validating analytical methodologies: Research aims to establish sensitive and specific methods for detecting this compound in various matrices, including dietary supplements and potentially biological samples researchgate.netnih.govnih.govnih.govshimadzu.com. This includes utilizing techniques like LC-HRAM-MS, GC/FT-IR/MS (B15284909), and NMR spectroscopy for structural confirmation researchgate.netnih.govnih.gov.

Investigating its potential as an analogue for novel drug development: Research explores the possibility of modifying this compound to create new PDE5 inhibitors with potentially improved efficacy or reduced side effects compared to existing treatments .

Understanding its presence as an adulterant: Academic research seeks to identify the prevalence and sources of this compound in unregulated products, contributing to consumer safety and regulatory oversight researchgate.netnih.govnih.govnih.govresearchgate.net.

Data Table: Chemical and Analytical Information for this compound

Property/MethodDetailSource(s)
Chemical Identity
IUPAC Namemethyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate nih.gov
Molecular FormulaC₂₂H₁₉ClN₂O₅ ontosight.aiscbt.comnih.gov
Molecular Weight426.8 g/mol scbt.comnih.gov
CAS Number171489-59-1 scbt.comcaymanchem.comnih.gov
Analytical Detection
HPLC-UVUsed for initial isolation and detection; exhibits UV absorption similar to tadalafil. researchgate.netnih.govnih.govresearchgate.net
LC-HRAM-MSUsed for molecular formula determination (e.g., [M+H]⁺ at m/z 427.1068) and fragmentation data. researchgate.netnih.govnih.govnih.gov
GC/FT-IR/MSConfirms structural similarities to tadalafil via IR bands (N–H, C=O stretching) and distinguishes analogues through mass spectral data. researchgate.netnih.gov
Synthesis Context
Role in Tadalafil SynthesisKey synthetic intermediate. tcichemicals.commedkoo.comsci-hub.stresearchgate.netscbt.comcaymanchem.com

Compound List:

this compound

Tadalafil

Sildenafil

Vardenafil

Avanafil

Hydroxyhomosildenafil

Aminotadalafil

Chloropropanoylpretadalafil

Diethylaminopretadalafil

N-octyl nortadalafil

Cyclopentyl nortadalafil

Homotadalafil

N-ethyl nortadalafil

N-butyl nortadalafil

Nitrodenafil

Carbodenafil

Demethylhongdenafil

Hydroxyhongdenafil

Piperidinohongdenafil

Dimethylsildenafil

Udenafil

Thiosildenafil

Hydroxythiohomosildenafil

Thiohomosildenafil

Dimethylthiosildenafil

Oxohongdenafil

Benzylsildenafil

Hydroxychlorodenafil

Chlorodenafil

Nor-neosildenafil

Dichlorodenafil

Acetylvardenafil

Hydroxyvardenafil

Nor-neovardenafil

Desulfovardenafil

Pseudovardenafil

Acetaminotadalafil

Demethyltadalafil

Yohimbine

Mirodenafil

Thioquinapiperifil

Xanthoanthrafil

Phenolphthalein

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19ClN2O5 B3420110 Chloropretadalafil CAS No. 171596-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHNCNDFOAFLT-IIBYNOLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102383, DTXSID601347683
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropretadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-58-0, 171489-59-1
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropretadalafil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropretadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPRETADALAFIL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Structural Modifications of Chloropretadalafil

Elucidation of Chloropretadalafil (B16198) as a Key Synthetic Intermediate in Tadalafil (B1681874) Production

This compound is definitively established as a crucial synthetic intermediate in the manufacturing of Tadalafil medkoo.comcaymanchem.comlabscoop.com. Its synthesis was initially reported in a 2002 patent as part of the production process for PDE5 inhibitors . The transformation of this compound into Tadalafil involves a series of complex chemical reactions, including chlorination and acylation processes, which are vital for achieving the final Tadalafil structure . This pathway is considered significant for the cost-effective and efficient large-scale production of Tadalafil, enabling pharmaceutical companies to meet market demands . The synthesis of Tadalafil often begins with precursors like D-tryptophan methyl ester and piperonal, with this compound emerging at a specific stage in these multi-step chemical syntheses google.comresearchgate.netresearchgate.netpatsnap.com.

Detailed Analysis of Structural Divergence from Tadalafil and its Impact on Pharmacophore Features

This compound shares a core structural framework with Tadalafil but exhibits distinct modifications. Structurally, this compound is characterized by the molecular formula C₂₂H₁₉ClN₂O₅ and features a chlorine atom substituted on the acetyl moiety of the piperidine (B6355638) ring, a modification absent in Tadalafil . While Tadalafil possesses a diketopiperazine ring, certain analogues derived from or related to this compound, such as chloropropanoylpretadalafil, diethylaminopretadalafil, and dipropylaminopretadalafil, lack this specific ring structure sci-hub.stresearchgate.netresearchgate.net. These structural differences, particularly the presence of the chlorine atom and the absence of the diketopiperazine ring in some related compounds, can influence the pharmacophore features, potentially altering binding affinities and pharmacological activities compared to Tadalafil. Computational approaches, including pharmacophore modeling, are employed to understand these structure-activity relationships and how modifications impact interactions with target enzymes like PDE5 semanticscholar.orgnih.govresearchgate.netnih.gov.

Synthetic Pathways Leading to this compound and Related Analogues

The synthesis of this compound typically involves multi-step chemical processes. One described pathway involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with various reagents under controlled conditions, often utilizing solvents like dimethyl sulfoxide and catalysts . Research indicates that D-tryptophan methyl ester is a key starting material, which, when reacted with piperonal, leads to the formation of cis-oriented this compound intermediates google.comsci-hub.st.

Related analogues are synthesized through various derivatization reactions. For instance, the synthesis of Tadalafil itself often starts with D-tryptophan methyl ester and piperonal, with intermediates like the cis-tetrahydro-β-carboline being crucial google.comresearchgate.netpatsnap.com. The synthesis of Tadalafil can involve Pictet-Spengler reactions, followed by transformations that could lead to intermediates like this compound google.comresearchgate.net.

Investigation of Derivatization Reactions and Subsequent Analogue Formation

This compound serves as a platform for the creation of novel analogues through derivatization reactions, aiming to modify efficacy or selectivity . One notable example is the formation of Chloropropanoylpretadalafil . This analogue differs from this compound by an additional methylene group on the amide carbonyl moiety, extending from the nitrogen on the piperidine ring nih.gov. Its synthesis has been reported in patents as "Intermediate 8" during the preparation of fused heterocyclic derivatives as PDE-5 inhibitors nih.gov.

Another derivative is Diethylaminopretadalafil , which is proposed to be formed from the reaction between this compound and diethylamine sci-hub.stresearchgate.net. Similarly, Dipropylaminopretadalafil has also been identified, indicating that the nitrogen atom on the piperidine ring can be functionalized with different alkyl groups researchgate.netresearchgate.net. These modifications highlight the versatility of this compound as a precursor for exploring a range of Tadalafil analogues with potentially altered properties.

Pharmacological Investigations and Mechanism of Action of Chloropretadalafil

In Vitro Characterization of Phosphodiesterase Type 5 (PDE5) Inhibition Potency and Selectivity

The efficacy of PDE5 inhibitors is largely determined by their potency and selectivity for the PDE5 enzyme. Potency is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Selectivity is assessed by comparing the IC50 values against PDE5 with those against other phosphodiesterase isoforms, indicating the drug's specificity and potential for off-target effects.

While specific in vitro IC50 values for Chloropretadalafil (B16198) are not extensively detailed in the provided literature, comparative studies suggest it exhibits potent PDE5 inhibition. Studies involving tadalafil (B1681874) and sildenafil, established PDE5 inhibitors, report IC50 values for tadalafil in the range of 1.2 to 2.35 nM biocompare.comnih.govchemsrc.com, and for sildenafil between 4.0 to 5.22 nM nih.govchemsrc.comnih.gov. Vardenafil, another approved PDE5 inhibitor, is noted for even higher potency, with IC50 values as low as 0.1–0.4 nM chemsrc.comnih.gov. Research indicates that this compound has demonstrated "comparable or superior effects on erectile function" in comparative studies with tadalafil and sildenafil, suggesting a potent inhibitory activity against PDE5 . The presence of a chlorine substituent in its chemical structure is known to enhance the potency and selectivity of compounds within the PDE-5 inhibitor class . Tadalafil itself is characterized by high selectivity for PDE5 over other PDE isoforms, with selectivity indices often exceeding 2000-fold against PDE11 and over 200-fold against PDE6 nih.govnih.govresearchgate.net. Given the reported comparable or superior effects of this compound, it is inferred to possess a favorable selectivity profile, minimizing interactions with other PDE subtypes.

Pharmacokinetic and Metabolic Profiling of Chloropretadalafil

Influence of Chlorine Atom Substitution on Pharmacokinetic Parameters

The chemical structure of Chloropretadalafil (B16198) is derived from tadalafil (B1681874), with a chlorine atom substituted on the acetyl moiety of the piperidine (B6355638) ring . This halogen substitution can significantly influence a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Chlorine atoms are lipophilic and can alter a molecule's polarity, affecting its membrane permeability and distribution into tissues. They can also influence metabolic pathways, potentially altering the rate and route of biotransformation compared to the parent compound. For instance, halogenation can sometimes lead to increased metabolic stability by blocking sites susceptible to enzymatic oxidation, or conversely, it can introduce new metabolic pathways. Without specific studies on this compound, it is speculative to detail precise changes in parameters like oral bioavailability, volume of distribution, or protein binding. However, the presence of chlorine is a key structural difference that would necessitate dedicated pharmacokinetic investigations.

In Vitro and In Vivo Metabolic Fate Studies, Including Metabolite Identification Approaches

Information regarding the specific in vitro and in vivo metabolic fate of this compound is limited. Generally, drug metabolism studies utilize various in vitro systems such as liver microsomes, S9 fractions, or hepatocytes, and recombinant cytochrome P450 (CYP) enzymes to identify metabolic pathways and enzymes involved nih.govif-pan.krakow.plnih.govmdpi.com. In vivo studies in animal models or humans would typically involve administering the compound and analyzing biological samples (blood, urine, feces) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites nih.govuva.nlresearchgate.net. Given that this compound is an analog of tadalafil, it is plausible that it would undergo similar metabolic transformations, potentially including oxidation, glucuronidation, or hydrolysis, though the chlorine atom might direct or inhibit these processes differently. The identification of metabolites would rely on high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Assessment of Potential Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)

Drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, play a crucial role in the biotransformation of many xenobiotics aumet.comnih.govnih.govdrugbank.com. In vitro studies using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are standard for assessing a compound's potential to inhibit or induce these enzymes nih.govif-pan.krakow.pl. Inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity, while induction can decrease drug efficacy aumet.comnih.gov. Without specific studies, the interaction profile of this compound with CYP enzymes remains unknown. However, as a structural analog of tadalafil, it is reasonable to investigate its potential interactions with major CYP isoforms, especially CYP3A4, which is known to metabolize many drugs, including tadalafil.

Excretion Pathways and Bioavailability Considerations

Toxicological Assessments and Safety Considerations for Chloropretadalafil

Evaluation of In Vitro Cytotoxicity and Genotoxicity

Specific studies detailing the in vitro cytotoxicity and genotoxicity of Chloropretadalafil (B16198) are not extensively available in the public scientific literature. Typically, such evaluations are fundamental in early-stage safety assessments of chemical compounds.

Cytotoxicity assays are designed to determine the concentration at which a substance produces lethal or sublethal effects on cells in a laboratory setting.

Genotoxicity assays , such as the Ames test or in vitro micronucleus assay, are conducted to assess the potential of a compound to damage genetic material (DNA), which can indicate mutagenic or carcinogenic potential. researchgate.net

Without dedicated studies on this compound, its specific profile in these areas remains uncharacterized in publicly accessible research.

Preclinical Toxicity Studies: Acute and Sub-chronic Effects

Detailed reports of preclinical acute and sub-chronic toxicity studies specifically for this compound are not found in the available literature. These studies are essential for understanding the potential health risks associated with different exposure durations.

Acute toxicity studies evaluate the adverse effects of a substance after a single dose or multiple doses given within 24 hours. upums.ac.inslideshare.net These studies help determine the median lethal dose (LD50) and identify the target organs of toxicity. upums.ac.in

Sub-chronic toxicity studies involve repeated exposure to the compound over a longer period, typically 90 days in rodents, to characterize the toxic effects of prolonged exposure. slideshare.netikm.mk Observations in these studies include changes in body weight, food and water consumption, as well as hematological and biochemical parameters. ikm.mkikm.mk

Investigation of Organ-Specific Toxicities and Adverse Effects Profiles

There is a lack of publicly documented research investigating the organ-specific toxicities of this compound. The purpose of such investigations is to identify specific organs that may be susceptible to damage following exposure to a chemical. Key organs of concern in toxicological assessments often include the liver, kidneys, heart, and reproductive organs, as they can be primary sites for metabolism, excretion, or accumulation of xenobiotics. toxmsdt.comnih.gov Without specific data, the adverse effect profile of this compound on individual organ systems is not established.

Analysis of Potential Irritation and Sensitization Responses (e.g., Dermal, Ocular, Respiratory)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified as a potential irritant. The aggregated GHS information from notifications to the ECHA C&L Inventory indicates that the compound may cause skin, eye, and respiratory irritation. nih.gov

Table 1: GHS Hazard Classifications for this compound

Hazard Class Hazard Statement Percentage of Notifications
Skin Corrosion/Irritation H315: Causes skin irritation 66.7%
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation 66.7%

Data sourced from ECHA C&L Inventory notifications. nih.gov

Dermal Irritation : The data suggests that direct contact with this compound can cause skin irritation. nih.gov

Ocular Irritation : The compound is classified as causing serious eye irritation, indicating that contact with the eyes could result in significant, though potentially reversible, damage. nih.gov

Respiratory Irritation : Inhalation of this compound may lead to irritation of the respiratory tract. nih.gov

Information regarding the potential for this compound to act as a sensitizer, which involves an immunological response to a chemical exposure, is not specified in the available data. nih.gov

Assessment of Potential Drug-Drug Interactions and Contraindications

There is no specific information available in the scientific literature concerning potential drug-drug interactions or contraindications for this compound. As a chemical intermediate used in the synthesis of the active pharmaceutical ingredient Tadalafil (B1681874), it is not intended for direct administration and therefore has not undergone the extensive interaction studies required for marketed drugs. caymanchem.comscbt.com Attributing the known interactions of Tadalafil—such as those with nitrates, alpha-blockers, or certain antibiotics—to this compound would be scientifically inappropriate, as their chemical structures and pharmacological activities differ. goodrx.commedexpress.co.uk

Table of Mentioned Compounds

Compound Name
This compound

Advanced Analytical Methodologies for Detection and Characterization of Chloropretadalafil

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of chloropretadalafil (B16198), enabling its separation from complex matrices found in dietary supplements and other products. Various liquid and gas chromatographic techniques are employed, often coupled with highly sensitive detectors for quantification and preliminary identification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) serves as a primary tool for the screening and isolation of this compound. nih.govmdpi.comresearchgate.net This technique is valued for its simplicity and reliability in detecting known PDE-5 inhibitors and their analogues when reference standards are available. mdpi.com In practice, HPLC-UV has been successfully used to isolate this compound from supplement matrices for further characterization. nih.govnih.gov The separation is typically achieved on a reversed-phase C8 or C18 column. nih.govkoreascience.kr

For instance, one method utilized a Zorbax Eclipse XDB-C8 column with an isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water, allowing for effective separation. nih.gov DAD provides the advantage of acquiring UV spectra across a range of wavelengths, which can aid in the preliminary identification of analytes by comparing their spectra to those of reference compounds. mdpi.comscite.ai

Table 1: Example of HPLC-UV Conditions for this compound Analysis

Parameter Condition
Instrument Agilent 1200 Series HPLC-UV
Column Zorbax Eclipse XDB-C8 (4.6 mm × 150 mm, 5 μm)
Mobile Phase 50:50 (v/v) Acetonitrile and Deionized Water (Isocratic)
Flow Rate 1 mL/min
Column Temperature 25 °C
Detection UV

Data sourced from Kern et al., 2016. nih.gov

Gas Chromatography (GC) is another powerful technique used for the characterization of this compound, particularly when hyphenated with detectors like Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov The GC/FT-IR/MS (B15284909) combination provides complementary information, with FT-IR offering data on functional groups and MS providing mass information and fragmentation patterns. nih.gov

In a specific application, a reference standard of this compound was analyzed using a fully integrated GC/FT-IR/MS instrument, yielding a retention time of 24.6 minutes. nih.gov The mass spectrum of this compound exhibits characteristic fragment ions at m/z 169, 204, 289, and 349. nih.gov The presence of an [M+2] isotope peak approximately one-third the intensity of the molecular ion peak confirms the presence of a chlorine atom in the molecule. nih.gov The infrared spectrum displays major absorption bands corresponding to N–H stretching, ester C=O stretching, and amide C=O stretching, which are consistent with its molecular structure. nih.gov

Table 2: GC/FT-IR/MS Parameters for this compound Analysis

Parameter Condition
GC System Agilent 7890 B Series
Column Agilent HP-5 ms (30 m x 0.25 mm, 0.50 μm film)
Carrier Gas Helium (2 mL/min)
Injector Temperature 250 °C (Splitless mode)
Oven Program 75 °C (1 min hold), ramp at 12 °C/min to 325 °C (15 min hold)
MS Detector Agilent 5977A Series
Ionization Mode Electron Ionization (EI)
Scan Range 50 to 550 amu
Source Temperature 230 °C

Data sourced from Kern et al., 2016. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. researchgate.net When coupled with advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), it becomes an exceptionally powerful tool for both targeted and non-targeted screening of compounds like this compound. mdpi.commdpi.comnih.gov

Techniques like UHPLC-HRMS-MS are used for the confirmatory analysis of PDE-5 inhibitors. mdpi.com The high mass accuracy of HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap, allows for the determination of elemental compositions, greatly enhancing confidence in identification. nih.govresearchgate.net An LC-Ion Trap-Time of Flight (IT-TOF) MS method has been developed for screening 38 different PDE-5 inhibitors and their analogs, including this compound. mdpi.com This method combines the MSn fragmentation capabilities of an ion trap with the high-resolution mass accuracy of a TOF analyzer. mdpi.com Similarly, a UPLC-MS/MS method using a dynamic multiple reaction monitoring (dMRM) technique has been developed for the efficient target screening of 90 different PDE-5 inhibitors. mdpi.com

Table 3: UHPLC-MS/MS System Parameters for Screening PDE-5 Inhibitors

Parameter Condition
LC System Agilent 1290 UHPLC
Column Agilent Eclipse Plus C18 (3.0 x 150 mm, 1.8 μm)
Mobile Phase A: 0.1% Formic acid in Water; B: Methanol
Flow Rate 400 μL/min
Column Temperature 35 °C
MS Detection Mode Dynamic Multiple Reaction Monitoring (dMRM)

Data sourced from Du et al., 2023. mdpi.com

Spectroscopic Approaches for Structural Elucidation

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of novel or unconfirmed compounds. For this compound, mass spectrometry and nuclear magnetic resonance spectroscopy are the most critical tools.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying unknown compounds like this compound found in adulterated products. nih.govresearchgate.net HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net This technique was instrumental in characterizing a novel analogue of this compound, where an accurate mass of m/z 441.1216 for the protonated species [M+H]+ corresponded to a molecular formula of C23H22ClN2O5. nih.govnih.gov

For this compound itself, the molecular formula is C22H19ClN2O5, with a corresponding exact mass that can be precisely measured by HRMS. usp.org Tandem MS (MS/MS) experiments performed on high-resolution instruments provide detailed structural information through the analysis of fragmentation patterns. mdpi.com By analyzing the accurate masses of both the parent ion and its fragment ions, analysts can propose and confirm the molecular structure. mdpi.comnih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C22H19ClN2O5
Monoisotopic Mass 426.0982 Da
Ionization Mode ESI+
Observed Ion [M+H]+ m/z 427.1055
Key MS/MS Fragment Ions (m/z) 135.04406, 204.08078, 274.08559, 302.08117

Data sourced from USP, 2021 and Tran et al., 2021. nih.govusp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unequivocal structural elucidation of organic molecules, including novel tadalafil (B1681874) analogues. researchgate.netsci-hub.st While MS provides information about mass and elemental composition, NMR reveals the specific arrangement and connectivity of atoms within a molecule. sci-hub.st It is a key method for the full structural determination of new analogues discovered in dietary supplements. sci-hub.st

For tadalafil analogues like this compound, ¹H NMR spectroscopy is particularly informative. sci-hub.st The presence of characteristic signals, such as those for the protons of the benzodioxol group (between 6.4 and 6.9 ppm for aromatic protons and around 5.94 ppm for the dioxomethylene group), are highly indicative of the tadalafil scaffold. sci-hub.st Furthermore, NMR is crucial for establishing the stereochemistry of these compounds, which is a critical aspect of their chemical identity. sci-hub.st The combination of NMR and HRMS data provides complementary information that is essential for the definitive confirmation of a suspected structure. sci-hub.st

Development and Validation of Targeted and Untargeted Screening Methods for Complex Matrices

The clandestine inclusion of synthetic compounds like this compound in complex matrices, such as dietary supplements and herbal products, necessitates the development of robust analytical screening methods. Both targeted and untargeted approaches are crucial for effective monitoring and regulatory enforcement.

Targeted Screening:

Targeted screening methods are developed for the detection and quantification of known analytes. usp.org These methods are highly sensitive and selective, relying on pre-existing knowledge of the chemical structure and properties of the target compound. usp.org A common approach involves ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov The development of such a method for this compound would involve optimizing the liquid chromatography separation conditions (e.g., column type, mobile phase composition, and gradient elution) to achieve good chromatographic resolution. nih.gov Subsequently, the mass spectrometry parameters are fine-tuned, typically in multiple reaction monitoring (MRM) mode, to monitor specific precursor-to-product ion transitions unique to this compound. nih.govkoreascience.kr

Method validation is a critical step to ensure the reliability of the results. Key validation parameters include:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specific range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked blank matrices.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

The following table provides an example of typical validation parameters for the targeted analysis of phosphodiesterase type 5 (PDE-5) inhibitors, including analogues like this compound, in dietary supplements.

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.99Indicates a strong correlation between concentration and instrument response.
LOD 0.05 - 3.33 ng/mL or ng/gThe lowest concentration at which the compound can be detected. researchgate.net
LOQ 0.15 - 10.00 ng/mL or ng/gThe lowest concentration that can be accurately quantified. researchgate.net
Accuracy (Recovery) 80% - 120%The percentage of the known amount of analyte recovered from the sample matrix.
Precision (RSD) < 15%The relative standard deviation, indicating the repeatability of the measurement.

Untargeted Screening:

Untargeted screening is employed to detect unknown or unexpected compounds in a sample. nih.gov This approach is particularly valuable for identifying novel, unapproved analogues of tadalafil. High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry, are the primary tools for untargeted screening. iatdmct2017.jp These instruments collect accurate mass data for both precursor and product ions, allowing for the determination of elemental compositions and the elucidation of chemical structures. iatdmct2017.jp

The development of an untargeted screening method involves acquiring full-scan mass spectral data over a broad mass range. nih.gov Data processing then involves sophisticated software to identify features (i.e., compounds) that are present in the sample but not in a blank matrix. nih.gov By comparing the accurate mass and isotopic pattern with databases or through spectral library searching, tentative identifications can be made. nih.gov For a novel compound like this compound, its structure would be proposed based on the fragmentation pattern and comparison to known tadalafil analogues. nih.gov

Validation of untargeted methods is more complex than for targeted methods. It often involves demonstrating the ability of the method to detect a broad range of compounds with diverse chemical properties at relevant concentration levels.

Challenges in Analytical Detection and Differentiation from Structurally Similar Analogues

The analytical detection and characterization of this compound are fraught with challenges, primarily stemming from its structural similarity to tadalafil and other analogues, as well as the complexity of the matrices in which it is typically found.

A significant challenge lies in differentiating this compound from tadalafil and its other analogues. Many of these compounds share a common core structure, leading to similar chromatographic behavior and mass spectrometric fragmentation patterns. researchgate.net For instance, the UV spectra of many tadalafil analogues are nearly identical to that of tadalafil, making differentiation by HPLC with UV detection difficult. nih.govresearchgate.net

In mass spectrometry, while the molecular ions will differ based on the specific modification, the fragmentation patterns can be very similar. Many tadalafil analogues produce common fragment ions, which can complicate definitive identification, especially in the absence of a certified reference standard for this compound. researchgate.netresearchgate.net Advanced techniques like high-resolution mass spectrometry are often required to distinguish between compounds with very similar mass-to-charge ratios.

The complexity of the sample matrix, such as in herbal supplements, presents another major hurdle. These matrices are often rich in proteins, fats, and other compounds that can interfere with the analysis. usp.org This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and sensitivity of the method. nih.gov Extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction, is often necessary to clean up the sample and minimize matrix interference. tandfonline.com

Furthermore, the clandestine nature of these adulterants means that new analogues are constantly emerging. researchgate.net Analytical laboratories must continuously update their targeted screening methods and employ untargeted approaches to keep pace with the synthesis of new, unapproved substances. The structural elucidation of a completely new analogue can be a time-consuming process requiring a combination of techniques, including NMR spectroscopy, to confirm the structure. researchgate.net

The following table summarizes the key analytical challenges in the detection of this compound.

ChallengeDescriptionAnalytical Implications
Structural Similarity to Analogues Shared core structure with tadalafil and other analogues.Similar chromatographic retention times, UV spectra, and mass fragmentation patterns, making differentiation difficult. nih.govresearchgate.net
Matrix Interference Complex matrices of dietary supplements (e.g., proteins, fats).Can cause ion suppression or enhancement in MS, leading to inaccurate quantification and reduced sensitivity. usp.orgnih.gov
Emergence of New Analogues Continuous synthesis of new, unapproved tadalafil derivatives.Targeted methods may fail to detect novel compounds; requires constant method updates and the use of untargeted screening. researchgate.net
Lack of Reference Standards Certified reference materials for new analogues are often unavailable.Complicates definitive identification and accurate quantification.

Preclinical and Translational Research Perspectives on Chloropretadalafil

Current Status and Gaps in Preclinical Efficacy Studies

Research into Chloropretadalafil (B16198) indicates its potential as a PDE-5 inhibitor, a class of compounds known to promote vasodilation by increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels ontosight.ai. Preclinical studies suggest that this compound demonstrates efficacy in enhancing erectile function in animal models, with one study reporting an improved erectile response in diabetic rats compared to control groups . Furthermore, it has shown promise in preclinical investigations for treating pulmonary arterial hypertension by reducing pulmonary vascular resistance and enhancing exercise capacity .

Despite these indications, the current status of preclinical efficacy studies for this compound is characterized by limited publicly available detailed data. Much of the research focuses on its identification and characterization as a synthetic intermediate or as an adulterant in unregulated products ontosight.airesearchgate.netdeezer.comnih.govuts.edu.auresearchgate.netresearchgate.netresearchgate.net. This suggests that formal, comprehensive preclinical efficacy studies designed for drug development may not have been extensively published or pursued. Consequently, significant gaps exist in understanding the full spectrum of its potential therapeutic applications and the specific dose-response relationships in various preclinical models. The primary research efforts appear to be directed towards analytical detection methods rather than in-depth pharmacological profiling for therapeutic development.

Animal Models for Investigating Potential Therapeutic Applications

The investigation of this compound's potential therapeutic applications has primarily utilized animal models, drawing parallels from research on Tadalafil (B1681874) and other PDE-5 inhibitors. Diabetic rat models have been employed to assess its efficacy in erectile dysfunction, where improvements in erectile response were observed . While specific details on other animal models are scarce in the available literature, the general understanding of PDE-5 inhibition suggests that models relevant to cardiovascular and urological conditions would be applicable ontosight.ai.

Methodological best practices for in vivo studies involving compounds like this compound emphasize statistical rigor, including the predefinition of primary endpoints and the use of blinded analysis to mitigate bias . Adherence to guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments) is also crucial, encompassing aspects like sample size justification and randomization to ensure the reliability and reproducibility of findings . The focus on analytical detection methods also implies that animal models might be used in studies aimed at understanding its pharmacokinetics or metabolism, though such specific studies for this compound are not detailed in the provided snippets.

Predictive Value of In Vitro and In Vivo Data for Human Relevance

The predictive value of in vitro and in vivo data for this compound's human relevance is largely inferred from its established mechanism of action as a PDE-5 inhibitor and its structural similarity to Tadalafil ontosight.ai. As a PDE-5 inhibitor, it is expected to exert similar vasodilatory effects, potentially benefiting conditions like erectile dysfunction and pulmonary arterial hypertension, for which Tadalafil is approved ontosight.ai. The chlorine atom substitution on its structure may influence its pharmacokinetic and pharmacodynamic properties compared to Tadalafil, necessitating specific investigations ontosight.ai.

However, the context in which this compound is most frequently encountered—as an adulterant in dietary supplements—means that its effects in humans are often uncontrolled and unstudied in a rigorous scientific manner ontosight.airesearchgate.netdeezer.comnih.govuts.edu.auresearchgate.netresearchgate.netresearchgate.net. The existing literature prioritizes its detection and chemical characterization over establishing a clear correlation between preclinical findings and human outcomes. Therefore, direct studies specifically assessing the predictive value of this compound's preclinical data for human relevance are limited. Any extrapolation of its therapeutic potential to humans must be approached with caution, acknowledging the lack of controlled clinical trials and the potential for uncharacterized safety concerns.

Considerations for Future Translational Research and Early Development

Future translational research and early development considerations for this compound are significantly shaped by its current role and the available scientific data.

Synthetic Intermediate Status: this compound is primarily documented as a key synthetic intermediate in the manufacturing of Tadalafil tcichemicals.commedkoo.comresearchgate.net. This suggests its primary utility may lie within chemical synthesis pathways rather than as a standalone therapeutic agent.

Adulterant Concerns: Its prevalence as an undeclared adulterant in various dietary supplements raises critical safety concerns. The lack of regulatory oversight and standardized quality control in such products means that human exposure is uncontrolled, and potential adverse effects are largely uncharacterized ontosight.airesearchgate.netdeezer.comnih.govuts.edu.auresearchgate.netresearchgate.netresearchgate.net.

Analytical Detection and Characterization: A significant area of ongoing research involves the development and validation of sensitive analytical methods, such as LC-MS/MS (B15284909) and HPTLC, for the detection and quantification of this compound and related PDE-5 inhibitors in complex matrices like dietary supplements nih.govuts.edu.auresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comscribd.comnih.gov. These methods are crucial for public health surveillance and regulatory enforcement.

Need for Comprehensive Preclinical Data: For this compound to be considered as a potential drug candidate, extensive preclinical studies would be required. This includes detailed investigations into its efficacy across various therapeutic areas, pharmacokinetics, pharmacodynamics, and, crucially, its safety profile. The current limited publicly available data necessitates further research to fully elucidate its properties and potential therapeutic utility.

Structure-Activity Relationship Studies: Insights gained from studying this compound and its analogs could inform the design of novel PDE-5 inhibitors with potentially improved efficacy or safety profiles .

Compound Names Mentioned

Compound Name
This compound
Tadalafil
Sildenafil
Vardenafil
Nortadalafil
Propoxyphenylsildenafil
Aminotadalafil
SR-amino-tadalafil
(+)-trans-aminotadalafil
Acetaminotadalafil
Hydroxypropylnortadalafil
N-buthylnortadalafil
N-octylnortadalafil
Chloropropanoylpretadalafil
Trans-cyclopentyltadalafil
Cyclopentyltadalafil
Piperidino acetildenafil
Mirodenafil
Thioquinapiperifil
Xanthoanthrafil
Phenolphthalein
Avanafil
Homotadalafil
N-3-hydroxypropylnortadalafil
Diethylaminopretadalafil
Dipropylaminopretadalafil
O-propyl vardenafil

Data Table: Analytical Detection Methods for this compound

The following table summarizes key analytical methods and their reported detection or quantification limits for this compound, reflecting research efforts in its identification and monitoring.

Analytical MethodDetection/Quantification Limit (LOD/LOQ)Matrix/ContextReference Snippet
LC-HRAM-MSLOQ: 1.2–3.2 μg/mLNot specified, likely in research samples
GC/FT-IR/MSNot specifiedConfirms structural similarities/distinguishes analogs
Wastewater Analysis (GC/FT-IR/MS)LOQ = 13.3–30.0 ng/LEuropean cities
HPTLCNot specifiedScreening for PDE-5 inhibitors in supplements nih.govresearchgate.net
UHPLC-HRMS-MSNot specifiedConfirmatory analysis nih.govresearchgate.net
LC-ESI-MS/MSLODs: 0.05–3.33 ng/mL or ng/gHerbal dietary supplements researchgate.net
LC-ESI-MS/MSLOQs: 0.15–10.00 ng/mL or ng/gHerbal dietary supplements researchgate.net
LC-Q-Exactive (High-Resolution Mass Spectrometry)LOD: 0.4 mg/kgHerbal supplementary foods and ingredients nih.gov
LC-Q-Exactive (High-Resolution Mass Spectrometry)LOQ: 1.2 mg/kgHerbal supplementary foods and ingredients nih.gov
LC-MS/MS (general mention of screening for 71 drugs)Sub ng/mL and sub μg/mL rangesReal samples (tablets, capsules, etc.) researchgate.net
GC- and LC-MSn techniques (general mention)Not specifiedAdulterated supplements scribd.com
LC-HRMS (confirmatory analysis for 23 target analytes)Not specifiedFood and pharmaceutical matrices uts.edu.au
HPLC-UV with fraction collector, GC/FT-IR/MS, HRMSNot specifiedIsolation and characterization researchgate.net
HPLC–hybrid ion trap–time of flight mass spectrometryNot specifiedScreening and quantitation mdpi.com

Regulatory and Public Health Implications of Chloropretadalafil

Current Regulatory Status and Challenges for Approval Pathways

Chloropretadalafil (B16198) currently holds no status as an approved pharmaceutical ingredient in any major jurisdiction, including the United States, Canada, and Australia. tga.gov.au Consequently, its manufacture, sale, and importation for human consumption are illegal. ijpsjournal.com The regulatory framework for new drugs is a rigorous and data-intensive process, presenting formidable challenges for a compound like this compound to gain legitimate market access. news-medical.netresearchgate.net

The pathway to drug approval typically involves extensive preclinical studies to establish a preliminary safety profile, followed by a multi-phase clinical trial process in human subjects to demonstrate both safety and efficacy for a specific indication. parabolicdrugs.comzimlab.in For an analogue like this compound, this would necessitate a full New Drug Application (NDA) or its equivalent, as it is considered a new chemical entity. news-medical.net Regulators would require comprehensive data on its pharmacology, pharmacokinetics, toxicology, and potential for drug interactions. ijpsjournal.com

Several key challenges would confront any attempt to legitimize this compound through established approval pathways:

Lack of Preclinical and Clinical Data: There is a significant absence of publicly available scientific literature detailing the safety and efficacy of this compound in either animal models or human subjects. canada.ca This lack of foundational data is a primary barrier to initiating the formal drug approval process.

Intellectual Property Hurdles: The structural similarity of this compound to tadalafil (B1681874), a well-established and patented medication, would likely create complex intellectual property challenges.

Economic Viability: The significant financial investment required for a full drug development program, coupled with the uncertain market potential and potential patent disputes, may deter legitimate pharmaceutical companies from pursuing the development of this compound.

Regulatory Scrutiny: Given its history as an adulterant in illicit products, any application for the approval of this compound would likely face heightened scrutiny from regulatory agencies. canada.ca

Public Health Risks Associated with Undeclared or Adulterated Presence in Products

The undeclared presence of this compound in consumer products, often misleadingly marketed as "herbal" or "all-natural," presents a spectrum of public health risks. nih.govtums.ac.ir These risks are compounded by the fact that consumers are unaware of their exposure to a potent, unapproved pharmaceutical ingredient. researchgate.net

The primary health risks stem from the pharmacological action of this compound as a PDE5 inhibitor, which can lead to:

Cardiovascular Events: Like other PDE5 inhibitors, this compound can cause vasodilation, leading to a drop in blood pressure. sfda.gov.sa In individuals with pre-existing cardiovascular conditions, or those taking nitrate (B79036) medications (often prescribed for chest pain), this can result in life-threatening hypotension, heart attack, or stroke. canada.cacbc.ca

Drug Interactions: The potential for dangerous interactions with other medications is a significant concern. researchgate.net The co-administration of this compound with nitrates is contraindicated, and interactions with other antihypertensive drugs or alpha-blockers could lead to adverse cardiovascular events.

Unknown Adverse Effects: As this compound has not undergone rigorous clinical testing, its full side-effect profile is unknown. canada.ca Structural modifications to the tadalafil molecule could result in unforeseen and potentially severe adverse reactions that differ from the known effects of the parent compound. canada.ca

Lack of Medical Supervision: The use of products containing undeclared this compound occurs without the guidance of a healthcare professional. sfda.gov.sa This means that individuals with contraindications to PDE5 inhibitors may unknowingly consume the substance, and any adverse events that occur may not be correctly attributed or managed.

The following table summarizes the potential health risks associated with the undeclared presence of this compound:

Risk CategorySpecific RisksVulnerable Populations
Cardiovascular Hypotension, Myocardial Infarction (Heart Attack), Stroke, ArrhythmiasIndividuals with heart disease, hypertension, or a history of stroke.
Drug Interactions Life-threatening hypotension when combined with nitrates. Potentiated effects of other blood pressure-lowering medications.Patients taking nitrates (e.g., for angina), alpha-blockers, or other antihypertensives.
Unknown Effects Unpredictable and potentially severe adverse reactions due to lack of clinical data.All consumers, as the full safety profile is not established.
Lack of Oversight Incorrect dosing, consumption by individuals with contraindications, and improper management of side effects.All consumers of adulterated products.

Role of Regulatory Agencies in Surveillance, Detection, and Enforcement

Regulatory agencies such as the U.S. Food and Drug Administration (FDA), Health Canada, and the Therapeutic Goods Administration (TGA) in Australia play a crucial role in protecting the public from the dangers of adulterated products containing this compound and other unapproved drug analogues. tga.gov.aufda.gov Their efforts encompass surveillance, detection, and enforcement actions.

Surveillance and Detection:

Regulatory bodies employ a variety of surveillance strategies to identify adulterated products on the market. These include:

Routine Market Surveys: Random sampling and testing of products, particularly those in high-risk categories like sexual enhancement supplements.

Screening of Imports: Collaboration with border and customs agencies to intercept and test suspicious products before they enter the country. tga.gov.au

Adverse Event Reporting: Monitoring of public and healthcare professional reports of adverse events potentially linked to supplements.

Public Complaints and Tips: Investigating leads from consumers and industry stakeholders.

Advanced analytical techniques are essential for the detection of novel analogues like this compound. Methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used to identify and quantify these undeclared ingredients. researchgate.net

Enforcement Actions:

When an adulterated product is identified, regulatory agencies have a range of enforcement tools at their disposal:

Public Warnings and Advisories: Issuing public notifications to alert consumers and healthcare professionals about the risks associated with a specific product. canada.cactvnews.calindushealth.com

Product Seizures and Recalls: Removing the adulterated products from the marketplace through voluntary or mandatory recalls and seizures. parabolicdrugs.comsfda.gov.sactfassets.net

Warning Letters to Companies: Formally notifying companies that they are in violation of the law.

Import Alerts: Placing companies or specific products on a "red list" to prevent their importation. fda.gov

Criminal Prosecution: In cases of egregious or repeated violations, pursuing legal action against the manufacturers and distributors. tga.gov.au

The following table provides examples of enforcement actions taken by various regulatory agencies against products found to contain undeclared PDE5 inhibitors, including tadalafil and its analogues:

Product NameUndeclared Ingredient(s)Issuing AgencyDate of Action (YYYY-MM-DD)
Zencore TabsTadalafil analogueHealth Canada2007-07-23 cbc.ca
Instant Hard Rod, RigiRx Plus, ZenMaxxAminotadalafilFDA2012-04-21 zimlab.in
Counterfeit Tadalafil 100mg tabletsSildenafil, DipyroneTGA2017-03-09 sfda.gov.sa
Rhino 12 Titanium 6000, 7KSildenafil, TadalafilHealth Canada2025-07-09 canada.ca
MegMan Performance BoosterTadalafilFDA2022-12-17 fda.gov
Rhino 7 725K, Etumax VIP Royal HoneySildenafil, TadalafilHealth Canada2025-06-16 ctvnews.ca

Ethical Considerations in Research and Development of Novel Analogues

The clandestine synthesis and distribution of unapproved drug analogues like this compound raise significant ethical concerns. However, the legitimate research and development of novel analogues also operate within a complex ethical framework. lindushealth.commeetlifesciences.com The core principles of biomedical ethics—autonomy, beneficence, non-maleficence, and justice—are paramount in this context. ctfassets.netnih.gov

Beneficence and Non-Maleficence: The primary ethical obligation in drug development is to maximize potential benefits while minimizing harm. nih.gov For a novel analogue, this requires a thorough investigation of its potential therapeutic advantages over existing treatments, as well as a comprehensive assessment of its risks. The development of an analogue solely to circumvent patents without a clear clinical benefit would be ethically questionable.

Informed Consent: In any potential clinical research involving a new analogue, the principle of informed consent is crucial. zimlab.inlindushealth.com Participants must be fully informed of the experimental nature of the compound, its known and potential risks, and any alternative treatments available. This ensures that their participation is voluntary and based on a clear understanding of the research.

Scientific Validity and Integrity: Ethical research demands a robust scientific design that can yield meaningful and unbiased results. parabolicdrugs.com Poorly designed studies that expose human subjects to risk without the potential for generating valuable knowledge are unethical. This includes the need for transparency in reporting both positive and negative findings.

Justice: The principle of justice requires that the benefits and burdens of research are distributed fairly. nih.gov This includes considerations of equitable access to new treatments if they are proven to be safe and effective, as well as ensuring that vulnerable populations are not exploited during the research process.

The development of novel analogues like this compound must be guided by a strong ethical compass, prioritizing patient safety and scientific integrity above all else. lindushealth.com The illicit production and sale of such compounds, which bypass all ethical and regulatory oversight, stand in stark contrast to these principles and represent a clear danger to public health.

Conclusion and Future Research Directions for Chloropretadalafil

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Chloropretadalafil in complex matrices like dietary supplements?

  • Methodological Answer : High-performance liquid chromatography coupled with UV detection (HPLC-UV) is effective for initial isolation, particularly when paired with analytical-scale fraction collectors to separate this compound from matrix components . Subsequent structural confirmation requires tandem mass spectrometry (MS/MS) and gas chromatography-Fourier transform infrared spectroscopy (GC/FT-IR/MS). These techniques provide complementary MS/MS identifies molecular ions (e.g., [M+H]+ at m/z 427.1068) and chlorine isotope patterns, while GC/FT-IR/MS confirms functional groups via characteristic IR absorption bands (e.g., amide C=O stretching at ~1665 cm⁻¹) .

Q. How can mass spectrometry distinguish this compound from its structural analogs, such as chloropropanoylpretadalafil?

  • Methodological Answer : Key distinctions arise from differences in molecular weight and fragmentation patterns. This compound ([M+H]+ at m/z 427.1068) exhibits product ions at m/z 395.0786 (loss of –C(O)CH2Cl) and 262.0860 (indole ring cleavage). In contrast, analogs like chloropropanoylpretadalafil ([M+H]+ at m/z 441.1216) show a 14 Da mass shift due to an added methylene group, with fragment ions retaining chlorine isotopes (e.g., m/z 409.0937). Researchers should compare isotopic distributions and fragmentation pathways to differentiate analogs .

Q. What structural features of this compound are confirmed by IR spectroscopy?

  • Methodological Answer : IR spectroscopy identifies critical functional groups:

  • N–H stretching (~3400 cm⁻¹) from the piperidine ring.
  • Ester C=O stretching (~1745 cm⁻¹) and amide C=O stretching (~1665 cm⁻¹).
  • Aromatic C=C stretching (~1490 cm⁻¹) from the benzodioxole moiety.
    Deviations in these bands (e.g., a 12 cm⁻¹ shift in amide C=O stretching) indicate structural modifications, such as reduced conjugation in analogs .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions (e.g., conflicting IR and MS data) require cross-validation using multiple techniques. For example, if MS suggests a methylene insertion but IR shows unexpected amide C=O shifts, researchers should:

  • Re-analyze purity via HPLC to rule out matrix interference.
  • Compare IR spectra with reference standards to identify conjugation effects (e.g., loss of chlorine lone-pair conjugation shifts C=O bands to higher wavenumbers).
  • Use high-resolution MS to confirm accurate mass and isotopic patterns .

Q. What experimental strategies validate the proposed insertion of a methylene group in this compound analogs?

  • Methodological Answer :

  • Step 1 : Synthesize the analog using known synthetic routes (e.g., methods from patents describing PDE-5 inhibitor intermediates) .
  • Step 2 : Perform GC/FT-IR/MS to detect IR bands indicative of structural changes (e.g., altered CH2 deformation vibrations at ~1400 cm⁻¹).
  • Step 3 : Use MS/MS to confirm mass shifts (e.g., +14 Da) and retained chlorine isotopes in product ions.
  • Step 4 : Attempt nuclear magnetic resonance (NMR) analysis if sufficient purity is achieved, though matrix complexity in supplements often limits this .

Q. How does conjugation between functional groups influence the interpretation of IR spectra in this compound analogs?

  • Methodological Answer : Conjugation between the amide carbonyl and adjacent groups (e.g., chlorine’s lone-pair electrons) lowers the C=O stretching frequency. In chloropropanoylpretadalafil, the added methylene group disrupts conjugation, shifting the amide C=O band from 1665 cm⁻¹ to 1677 cm⁻¹. Researchers must correlate such shifts with structural modifications, using computational chemistry (e.g., density functional theory) to model electronic effects if experimental data is ambiguous .

Data Analysis and Experimental Design

Q. What statistical or computational tools are recommended for analyzing spectral data discrepancies in this compound research?

  • Methodological Answer :

  • Use software like MS-DIAL or XCMS for untargeted MS data processing, focusing on isotopic pattern recognition.
  • Apply IR spectral databases (e.g., NIST Chemistry WebBook) to assign functional groups.
  • For unresolved discrepancies, employ molecular modeling tools (e.g., Gaussian for DFT calculations) to predict vibrational frequencies and validate structural hypotheses .

Q. How can researchers design experiments to isolate novel this compound analogs from dietary supplements?

  • Methodological Answer :

  • Step 1 : Screen supplements using HPLC-UV with diode-array detection to identify peaks with UV profiles similar to tadalafil derivatives.
  • Step 2 : Collect fractions of interest via preparative chromatography.
  • Step 3 : Analyze fractions using high-resolution MS and GC/FT-IR/MS to detect chlorine isotopes and structural motifs.
  • Step 4 : Cross-reference findings with synthetic pathways in patent literature to propose analog structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.